
2-(2-Bromo-3-methylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of phenylpropanol and belongs to the class of secondary alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Bromo-3-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:
Bromination: 3-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylacetophenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity 3-methylacetophenone and bromine.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(2-Bromo-3-methylphenyl)propan-2-one, 2-(2-Bromo-3-methylphenyl)propanoic acid
Reduction: 2-(2-Bromo-3-methylphenyl)propane
Substitution: 2-(2-Hydroxy-3-methylphenyl)propan-2-ol, 2-(2-Amino-3-methylphenyl)propan-2-ol
Aplicaciones Científicas De Investigación
2-(2-Bromo-3-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3-methylphenyl)propan-2-ol depends on its specific application
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways such as signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-2-propanol
- 2-(2-Chloro-3-methylphenyl)propan-2-ol
- 2-(2-Fluoro-3-methylphenyl)propan-2-ol
Uniqueness
2-(2-Bromo-3-methylphenyl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
2-(2-bromo-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,1-3H3 |
Clave InChI |
SOLOHVNBYZIWTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
dimethyl-](/img/structure/B13989057.png)
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
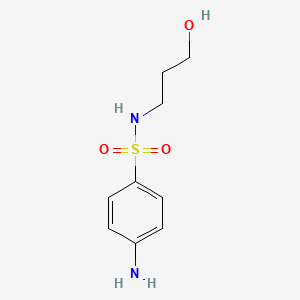
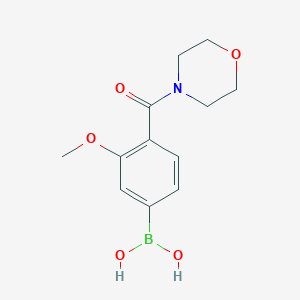
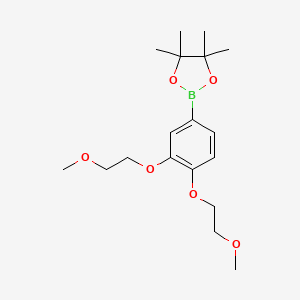
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
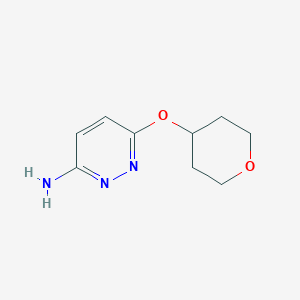
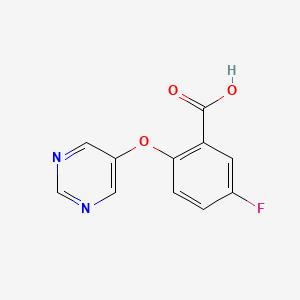

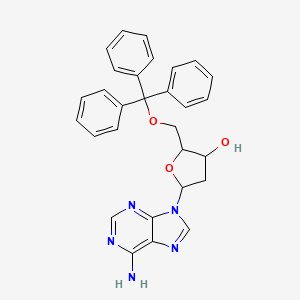
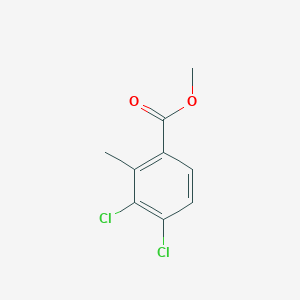
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
